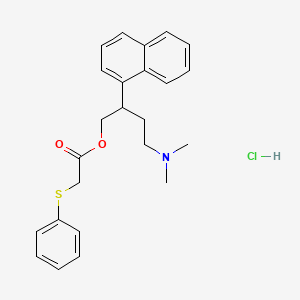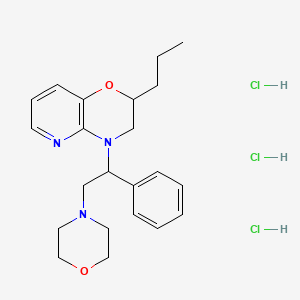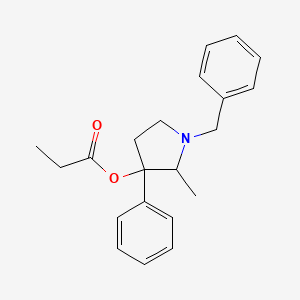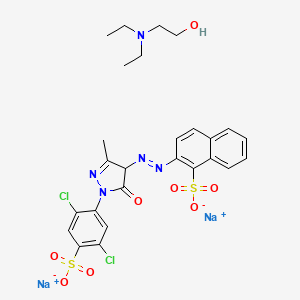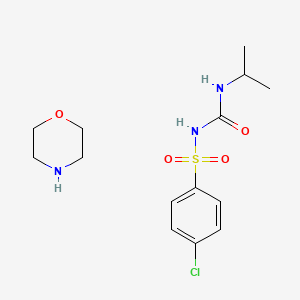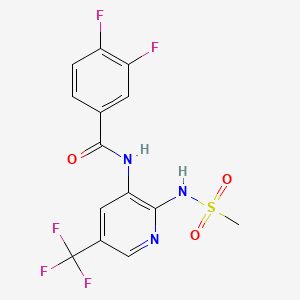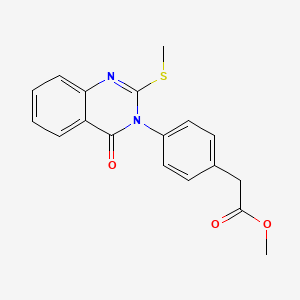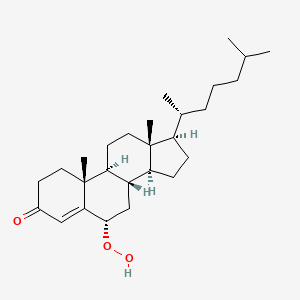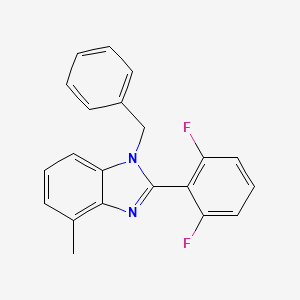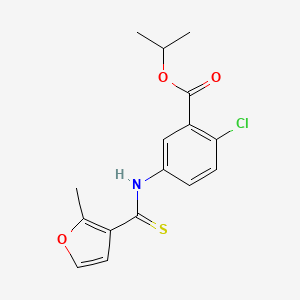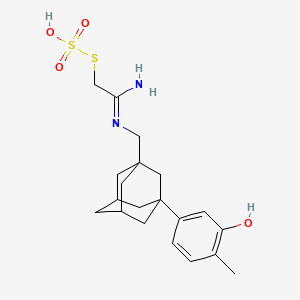
N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidinothiosulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidinothiosulfuric acid is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a methylphenyl group, an adamantyl group, an acetamidino group, and a thiosulfuric acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidinothiosulfuric acid typically involves multiple steps, starting from readily available precursors. One possible synthetic route includes:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Introduction of the Hydroxy-Methylphenyl Group: The hydroxy-methylphenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of 3-hydroxy-4-methylphenyl and an appropriate halide.
Formation of the Acetamidino Group: The acetamidino group can be introduced through a reaction with acetamidine hydrochloride under basic conditions.
Introduction of the Thiosulfuric Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidinothiosulfuric acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thiosulfuric acid group can be reduced to a thiol or sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetamidino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory, antiviral, or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidinothiosulfuric acid exerts its effects would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the target, leading to the desired therapeutic effect.
相似化合物的比较
N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidinothiosulfuric acid can be compared with other similar compounds to highlight its uniqueness:
N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidine:
N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)thiosulfuric acid: Lacks the acetamidino group, which may influence its biological activity.
N-(3-(3-Hydroxy-4-methylphenyl)adamant-1-ylmethyl)acetamidinothioacetic acid: Contains a thioacetic acid group instead of thiosulfuric acid, which may alter its chemical properties and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
155622-17-6 |
|---|---|
分子式 |
C20H28N2O4S2 |
分子量 |
424.6 g/mol |
IUPAC 名称 |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(3-hydroxy-4-methylphenyl)adamantane |
InChI |
InChI=1S/C20H28N2O4S2/c1-13-2-3-16(5-17(13)23)20-8-14-4-15(9-20)7-19(6-14,11-20)12-22-18(21)10-27-28(24,25)26/h2-3,5,14-15,23H,4,6-12H2,1H3,(H2,21,22)(H,24,25,26) |
InChI 键 |
FWWOSAUDJZSVHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN=C(CSS(=O)(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


